Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. One common route includes the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Further optimization and variations may exist in the literature.
Scientific Research Applications
Calcium Channel Antagonistic Activity
- Research Findings : Various derivatives of hexahydroquinoline, including compounds similar to Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, have been synthesized and demonstrated calcium channel antagonistic activity. This property was assessed using tests on isolated rat ileum and thoracic artery, indicating potential applications in cardiovascular research (Simşek et al., 2006).
Synthesis and Crystal Structures
- Research Findings : The synthesis and crystal structure of derivatives similar to the mentioned compound have been reported. These studies provide insights into the molecular structure and potential interactions of these compounds, contributing to the understanding of their properties and potential applications (Steiger et al., 2020).
Antimicrobial Potential
- Research Findings : Some derivatives of hexahydroquinoline, closely related to the specified compound, have been synthesized and screened for their antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Desai et al., 2007).
Myorelaxant Activity
- Research Findings : Research on hexahydroquinoline derivatives has also explored their myorelaxant and potassium channel opening activities. This is particularly relevant in the study of muscle relaxation and could have implications in pharmacological research (Gündüz et al., 2008).
Antitubercular Activity
- Research Findings : Studies on hexahydroquinoline derivatives have indicated some compounds possessing moderate antimycobacterial activity with weak cytotoxicity. This suggests potential use in researching treatments for tuberculosis (Baydar et al., 2017).
Synthesis and Reactivity
- Research Findings : Research into the synthesis and reactivity of various hexahydroquinoline derivatives, including compounds similar to the specified chemical, provides valuable information on their chemical behavior and potential applications in various fields of scientific research (Guillou et al., 1998).
Efficient Preparation Techniques
- Research Findings : Studies have focused on developing efficient methods for the preparation of hexahydroquinoline derivatives, emphasizing the importance of novel synthesis techniques in facilitating research and application of these compounds (Ghorbani et al., 2015).
Safety and Hazards
Future Directions
: Ramazani, A., Ahankar, H., Ślepokura, K., Lis, T., & Joo, S. W. (2019). Single Crystal X-Ray Structural Analysis of Two Polymorphs of Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate. Journal of Structural Chemistry, 60(5), 662–670. Link
: Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Green Synthesis of 2-Aryl-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylates. Green Chemistry, 18
properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZLJOGBMQQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CC(C2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
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